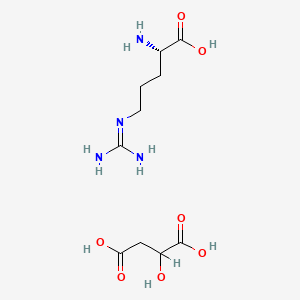

Arginine malate

Description

Properties

CAS No. |

41989-03-1 |

|---|---|

Molecular Formula |

C10H20N4O7 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2R)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m01/s1 |

InChI Key |

RUFJTBOKWJYXPM-WDIAKOBKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O |

Other CAS No. |

41989-03-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Arginine-Dicarboxylic Acid Salts: A Case Study of L-Arginine Maleate Dihydrate

Disclaimer: This technical guide focuses on the synthesis and characterization of L-arginine maleate dihydrate. Due to a lack of specific and detailed scientific literature on arginine malate, this well-characterized analogue is presented as a representative example of an arginine-dicarboxylic acid salt. The methodologies and characterization techniques described herein are largely applicable to the study of this compound.

Introduction

L-arginine, a semi-essential amino acid, is a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The formation of salts of L-arginine with dicarboxylic acids, such as maleic acid or malic acid, can modify its physicochemical properties, potentially enhancing its stability, solubility, and bioavailability. This guide provides a comprehensive overview of the synthesis and characterization of L-arginine dicarboxylic acid salts, using L-arginine maleate dihydrate as a detailed case study. The experimental protocols and characterization data presented can serve as a foundational framework for researchers, scientists, and drug development professionals working on the development of novel arginine-based compounds.

Synthesis of L-Arginine Maleate Dihydrate

The synthesis of L-arginine maleate dihydrate is typically achieved through a solution growth method, such as slow evaporation or liquid diffusion.

Experimental Protocol: Slow Evaporation Technique

-

Materials: L-arginine (AR grade), Maleic acid (AR grade), Deionized water.

-

Procedure:

-

Prepare equimolar solutions of L-arginine and maleic acid in deionized water separately.

-

Mix the two solutions in a 1:1 molar ratio.

-

Stir the resulting solution continuously for a designated period (e.g., 2 hours) at a constant temperature to ensure homogeneity.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a crystallization dish and cover it with a perforated lid to allow for slow evaporation of the solvent at room temperature.

-

Monitor the crystallization dish for the formation of single crystals over a period of several days to weeks.

-

Once well-formed crystals are obtained, carefully harvest them from the mother liquor.

-

Wash the crystals with a small amount of a suitable solvent (e.g., ethanol) to remove any surface impurities and then dry them at room temperature.

-

Experimental Protocol: Liquid Diffusion Technique

This method is employed when direct mixing and evaporation do not yield the desired product.

-

Materials: L-arginine, Maleic acid, a solvent in which the compound is soluble (e.g., water), and a less dense solvent in which the compound is insoluble (e.g., ethanol).

-

Procedure:

-

Prepare a saturated aqueous solution of the synthesized L-arginine maleate salt.

-

Carefully layer the less dense, precipitant solvent (e.g., ethanol) on top of the aqueous solution, creating a distinct interface.

-

Seal the container and allow it to stand undisturbed at a constant temperature.

-

Slow diffusion of the precipitant into the aqueous solution will induce crystallization at the liquid-liquid interface.

-

Harvest the crystals once they have grown to a suitable size.

-

Characterization of L-Arginine Maleate Dihydrate

A comprehensive characterization of the synthesized salt is crucial to confirm its identity, purity, and structural properties.

X-Ray Diffraction (XRD)

Single-crystal and powder XRD are used to determine the crystal structure and lattice parameters.

Experimental Protocol: Single Crystal XRD

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).

-

The diffraction pattern is collected using a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions, space group, and atomic coordinates.

Experimental Protocol: Powder XRD

-

The crystalline sample is finely ground to a homogenous powder.

-

The powder is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., CuKα radiation, λ = 1.5406 Å) over a range of 2θ angles.

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

The resulting diffractogram is used to identify the crystalline phases and determine the lattice parameters.

Table 1: Crystal Data and Structure Refinement for L-Arginine Maleate Dihydrate

| Parameter | Value |

| Empirical formula | C₁₀H₂₂N₄O₈ |

| Formula weight | 326.31 g/mol |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.890(2) |

| b (Å) | 8.034(3) |

| c (Å) | 9.012(4) |

| α (°) | 70.08(3) |

| β (°) | 89.92(3) |

| γ (°) | 83.45(3) |

| Volume (ų) | 397.9(3) |

| Z | 1 |

| Density (calculated) | 1.361 Mg/m³ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the path of an infrared beam.

-

The transmitted or reflected light is detected, and the resulting interferogram is Fourier-transformed to obtain the infrared spectrum.

Table 2: FTIR Vibrational Assignments for L-Arginine Maleate Dihydrate

| Wavenumber (cm⁻¹) | Assignment |

| 3398 | O-H stretching of water |

| 3176 | N-H stretching |

| 2951 | C-H asymmetric stretching |

| 1677 | NH₃⁺ asymmetric deformation |

| 1644 | C=O stretching |

| 1580 | COO⁻ asymmetric stretching |

| 1410 | COO⁻ symmetric stretching |

| 1132 | COO⁻ wagging |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the magnet of the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

Table 3: ¹³C NMR Chemical Shifts for L-Arginine Maleate Dihydrate

| Chemical Shift (ppm) | Assignment |

| 175.2 | C=O (Carboxylate) |

| 157.1 | C=N (Guanidinium) |

| 134.4 | C=C (Maleate) |

| 55.3 | α-C (Arginine) |

| 41.2 | δ-C (Arginine) |

| 28.9 | β-C (Arginine) |

| 25.1 | γ-C (Arginine) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

-

A dilute solution of the sample is prepared in a suitable solvent.

-

The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| [Arginine + H]⁺ | 175.119 | - |

| [Malate - H]⁻ | - | 133.014 |

| [Arginine + Malate + H]⁺ | 309.133 | - |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and characterization of L-arginine maleate dihydrate.

Characterization Techniques

Caption: Key techniques for the characterization of arginine-dicarboxylic acid salts.

L-Arginine - Nitric Oxide Signaling Pathway

Caption: Simplified signaling pathway of L-arginine conversion to nitric oxide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of L-arginine dicarboxylic acid salts, using L-arginine maleate dihydrate as a comprehensive case study. The experimental protocols and characterization data presented offer a robust framework for researchers engaged in the development and analysis of similar arginine-based compounds. The provided visualizations of the experimental workflow, characterization techniques, and the nitric oxide signaling pathway serve to further elucidate the key concepts. While specific data for this compound remains elusive in the current literature, the methodologies outlined here are directly transferable and provide a clear path forward for its synthesis and detailed characterization.

Arginine L-Malate: A Technical Guide on Chemical Properties for Researchers and Drug Development Professionals

Abstract: Arginine L-malate is a salt compound formed from the essential amino acid L-arginine and the dicarboxylic acid L-malic acid. This document provides an in-depth technical overview of the chemical and physical properties of arginine L-malate, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details relevant experimental protocols, and illustrates associated metabolic pathways. The synergistic potential of this compound, stemming from L-arginine's role as a nitric oxide precursor and L-malate's function as a key intermediate in the Krebs cycle, makes it a compound of significant interest in nutritional science and pharmaceutical formulation.[1][2]

Chemical Identity and Structure

Arginine L-malate is an ionic salt. The primary interaction is between the protonated guanidinium and alpha-amino groups of L-arginine and the deprotonated carboxyl groups of L-malic acid. The precise stoichiometry can vary, but it is often prepared as a neutral salt.[3]

| Identifier | Data | Reference |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid | [4] |

| Synonyms | L-Arginine L-malate, Rocmalate | [5][6] |

| CAS Number | 93964-77-3 (L-Arginine L-malate); 41989-03-1 (Arginine malate) | [5][6] |

| Molecular Formula | C₁₀H₂₀N₄O₇ (for 1:1 salt) | [4] |

| Molecular Weight | 308.29 g/mol (for 1:1 salt) | [4] |

Physicochemical Properties

The salt form of L-arginine with L-malic acid results in distinct physicochemical properties compared to the individual components. These properties are critical for formulation, delivery, and bioavailability.

| Property | Value | Conditions | Reference |

| Appearance | White crystalline powder or colorless granular/prismatic crystals | Ambient | [3][6][7] |

| Melting Point | 219-228 °C (with decomposition) | - | [3][5] |

| Solubility in Water | 139.2 g / 100 g H₂O | 10 °C | [3] |

| pH | ~7.0 | 10% aqueous solution | [3] |

| Specific Rotation [α]ᴅ | +20.94° | c=8, 6 N HCl | [3] |

Spectroscopic and Analytical Data

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of arginine L-malate is characterized by absorption bands corresponding to the functional groups of both L-arginine and L-malate. Key expected vibrations include N-H stretching from the amine and guanidinium groups, O-H stretching from the malate's hydroxyl group and arginine's carboxyl group, C=O stretching of the carboxylate groups, and N-H bending. For the similar compound L-arginine maleate dihydrate, characteristic bands for the NH₃⁺ group appear at 1520 cm⁻¹ (deformation), 1186 cm⁻¹ (rocking), and 566 cm⁻¹ (torsion).[8]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability of arginine L-malate. A patent on the neutral salt indicates that thermal analysis was performed, showing a melting point followed by decomposition.[3] Studies on L-arginine and its various other salts confirm this behavior, typically showing thermal stability up to the melting point, after which decomposition occurs.[11] For pure L-arginine, decomposition begins around 226 °C.[12]

Crystallographic Data

Neutral L-arginine L-malate forms colorless granular or prismatic crystals.[3] The crystal structure of L-arginine itself has been determined from powder X-ray diffraction (XRD) data, revealing a complex network of hydrogen bonds.[13][14] A similar intricate hydrogen-bonding network involving the guanidinium, amine, carboxylate, and hydroxyl groups would be expected in the crystal lattice of arginine L-malate.

Experimental Protocols

Synthesis of Neutral L-Arginine L-Malate

This protocol is adapted from a patented method for producing crystalline neutral L-arginine L-malate.[3]

-

Dissolution: Dissolve L-arginine (e.g., 0.1 mole) and L-malic acid (e.g., 0.05 mole for a 2:1 salt or 0.1 mole for a 1:1 salt) in deionized water.

-

pH Adjustment: Adjust the aqueous solution to a pH of 7.0 using either L-arginine or L-malic acid.

-

Concentration: Concentrate the resulting solution under reduced pressure to a predetermined final weight to create a supersaturated solution.

-

Crystallization: Add seed crystals of neutral L-arginine L-malate to the concentrated mixture. Slowly add a hydrophilic organic solvent, such as methanol, while stirring to induce precipitation.

-

Isolation and Drying: Allow the mixture to stand, typically overnight, to complete crystallization. Collect the precipitated crystals by filtration, wash with an aqueous methanol solution (e.g., 80% methanol), and air-dry at approximately 60 °C.

Figure 1: Workflow for the synthesis and subsequent characterization of Arginine L-Malate.

Characterization Methods

-

Melting Point Determination: Determined using a standard melting point apparatus. The temperature at which decomposition begins is noted.

-

FT-IR Spectroscopy: The spectrum is recorded using the KBr pellet method.[3] A small amount of the dried sample is mixed with potassium bromide powder and pressed into a thin pellet for analysis.

-

Differential Thermal Analysis: Performed using a DTA or DSC instrument.[3][11] The sample is heated at a constant rate (e.g., 1-10 °C/minute) under an inert nitrogen atmosphere to observe thermal transitions.[3]

-

Solubility Measurement: A saturated solution is prepared by adding an excess of the compound to a known volume of water at a specific temperature (e.g., 10 °C).[3] The concentration of the dissolved solid in the supernatant is then determined after equilibration.

Biological Context and Relevant Pathways

The interest in arginine L-malate stems from the complementary roles of its constituent molecules in human physiology.

-

L-Arginine: A semi-essential amino acid that is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO).[15] NO is a critical signaling molecule involved in vasodilation, blood flow regulation, and immune function.[15]

-

L-Malate: An intermediate in the Krebs (citric acid) cycle, a fundamental metabolic pathway for cellular energy (ATP) production.[6]

A key metabolic link exists where L-malate can contribute to the endogenous synthesis of L-arginine, thereby supporting NO production. This pathway is particularly relevant in tissues like the kidneys.[16]

Figure 2: Pathway showing L-malate's contribution to L-arginine and NO synthesis.[16]

Applications in Research and Drug Development

Arginine L-malate is primarily explored for its applications in nutritional supplements and as a potential therapeutic agent.

-

Sports Nutrition and Performance: The combination is marketed to enhance exercise performance. The proposed mechanism involves increased NO production from arginine leading to improved blood flow to muscles, and malate's role in the Krebs cycle supporting energy production and potentially aiding in the clearance of ammonia.[1][6][17]

-

Cardiovascular Health: By supporting endogenous NO production, arginine L-malate may have applications in promoting vascular health and regulating blood pressure.[1][18]

-

Improved Bioavailability: Oral supplementation with L-arginine can be limited by its metabolism in the gut and liver.[19] Using salt forms like malate, or co-supplementing with precursors like L-citrulline, is a strategy investigated to increase systemic arginine levels more effectively.[19][20]

-

Therapeutic Potential: The neutral salt has been noted for its excellent activity in ammonia detoxification and improving liver function, making it a candidate for treating hepatic diseases and hyperammonemia.[3] Its neutral pH and lack of taste are advantageous for oral formulations.[3]

Conclusion

Arginine L-malate is a well-defined crystalline salt with favorable physicochemical properties, including high water solubility and a neutral pH in solution. Its chemical characteristics have been documented through various analytical techniques. The compound's significance is amplified by the synergistic physiological roles of L-arginine and L-malate in nitric oxide synthesis and cellular energy metabolism. These attributes make arginine L-malate a compound of high interest for continued research in drug development, functional foods, and sports nutrition.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. CAS 41989-03-1: this compound | CymitQuimica [cymitquimica.com]

- 3. US4420432A - Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof - Google Patents [patents.google.com]

- 4. L-Arginine, (2S)-2-hydroxybutanedioate (1:1) | C10H20N4O7 | CID 13961540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. L-Arginine L-Malate CAS 93964-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. ingredientsonline.com [ingredientsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. L(+)-Arginine(74-79-3) 1H NMR spectrum [chemicalbook.com]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. researchgate.net [researchgate.net]

- 13. The crystal structure of l-arginine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Arginine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Arginine de novo and nitric oxide production in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarworks.uark.edu [scholarworks.uark.edu]

An In-depth Technical Guide to Arginine Malate (CAS 93964-77-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine malate, identified by CAS number 93964-77-3, is a salt compound formed from the semi-essential amino acid L-arginine and the dicarboxylic acid L-malate. This molecule is of significant interest in the fields of sports nutrition, cardiovascular health, and metabolic research due to the synergistic biological roles of its constituent parts. L-arginine is a well-established precursor to nitric oxide (NO), a critical signaling molecule in vasodilation and various physiological processes. L-malate is an integral intermediate in the Krebs (citric acid) cycle, the central pathway for cellular energy production. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological activities, relevant experimental protocols, and safety information, to support further research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of L-Arginine L-Malate and its Components

| Property | L-Arginine L-Malate (CAS 93964-77-3) | L-Arginine | L-Malic Acid |

| CAS Number | 93964-77-3[6] | 74-79-3[7] | 97-67-6 |

| Molecular Formula | C₁₀H₂₀N₄O₇[8] | C₆H₁₄N₄O₂ | C₄H₆O₅ |

| Molecular Weight | 308.29 g/mol [8] | 174.20 g/mol | 134.09 g/mol |

| Appearance | White powder[1] | White crystalline powder[7] | White crystalline powder |

| Melting Point | Data not available (Neutral salt: 220°C, dec.)[2] | 244°C (dec.)[7] | 100°C |

| Boiling Point | 409.1°C at 760 mmHg[9] | Decomposes | 140°C (dec.) |

| Flash Point | 201.2°C[9] | Data not available | 203°C |

| Solubility in Water | High (Neutral salt: 139.2 g/100g at 10°C)[2] | 182 g/L at 25°C[7] | 558 g/L at 20°C |

| Stability in Solution | pH and temperature dependent[3][4][5] | Stable in slightly acidic to neutral pH; degrades at extreme pH and high temperatures[3][4][5] | Stable |

Note: Some data points for L-Arginine L-malate are based on supplier information or data for related salts and should be confirmed experimentally.

Biological Activities and Signaling Pathways

The biological effects of this compound are attributed to the distinct yet complementary roles of L-arginine and L-malate.

L-Arginine and the Nitric Oxide Signaling Pathway

L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO). NO is a potent vasodilator, playing a crucial role in the regulation of blood flow and blood pressure. It also functions as a neurotransmitter and has roles in the immune response.[10] The increased availability of L-arginine is hypothesized to enhance NO production, leading to improved endothelial function and cardiovascular health.

References

- 1. L-Arginine L-Malate CAS 93964-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. US4420432A - Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Arginine, (2S)-2-hydroxybutanedioate (1:1) | C10H20N4O7 | CID 13961540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. L-Arginine L-malate, CAS No. 93964-77-3 - iChemical [ichemical.com]

- 10. researchgate.net [researchgate.net]

Arginine Malate: A Technical Guide to the Molecular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine malate is a compound salt formed from the amino acid L-arginine and the dicarboxylic acid, malate. Its mechanism of action is hypothesized to be a synergistic combination of the distinct physiological roles of its two components. L-arginine is a critical substrate for nitric oxide (NO) synthesis and a key intermediate in the urea cycle, influencing vasodilation and ammonia detoxification. Malate is a central component of the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, playing a vital role in cellular energy production and metabolic regulation. This technical guide provides an in-depth exploration of these core mechanisms, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key biochemical pathways. It is important to note that while the individual mechanisms of L-arginine and malate are well-documented, clinical research specifically investigating the combined this compound salt is limited. The data presented are largely derived from studies on its individual constituents or related compounds like citrulline malate.

The Role of L-Arginine

L-arginine is a semi-essential amino acid involved in numerous physiological processes. Its primary roles relevant to the action of this compound are its function as a precursor to nitric oxide and its involvement in the urea cycle.

Mechanism of Action: Nitric Oxide (NO) Synthesis and Vasodilation

L-arginine is the direct substrate for the synthesis of nitric oxide, a critical signaling molecule in the cardiovascular system.[1] This reaction is catalyzed by the enzyme family Nitric Oxide Synthases (NOS).[2][3]

-

The Pathway: In endothelial cells, the endothelial NOS (eNOS) isoform metabolizes L-arginine to L-citrulline and NO.[3][4] This process requires molecular oxygen and several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[3]

-

Physiological Effect: The produced NO diffuses from the endothelium into adjacent smooth muscle cells. Here, it activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the vascular smooth muscle, a process known as vasodilation.[5]

-

Consequence: Vasodilation widens blood vessels, which can lead to increased blood flow, enhanced oxygen and nutrient delivery to tissues, and a reduction in blood pressure.[6][7] This mechanism is foundational to the proposed benefits of arginine supplementation for cardiovascular health and exercise performance.[5]

Caption: L-Arginine is converted to Nitric Oxide (NO) by NOS in endothelial cells.

Mechanism of Action: The Urea Cycle and Ammonia Detoxification

The urea cycle is a vital metabolic pathway that occurs primarily in the liver. It converts highly toxic ammonia, a byproduct of amino acid catabolism, into urea, which is then excreted by the kidneys.[8][9] L-arginine is a central intermediate in this cycle.

-

The Pathway: The cycle involves five key enzymatic reactions that bridge the mitochondrial matrix and the cytoplasm.[10] In the final step, the enzyme arginase cleaves L-arginine to produce urea and ornithine.[8] Ornithine is then transported back into the mitochondria to continue the cycle.

-

Physiological Effect: During intense exercise, ammonia production in the muscles increases. The efficient functioning of the urea cycle is crucial for clearing this ammonia, thereby delaying fatigue and aiding in recovery.[11] Arginine's role as the immediate precursor to urea makes it a rate-limiting substrate for this detoxification process.

Caption: The Urea Cycle converts ammonia to urea, with L-Arginine as a key intermediate.

Pharmacokinetics of L-Arginine

The bioavailability and metabolic fate of orally administered L-arginine are important considerations.

| Parameter | Value | Condition | Source |

| Peak Plasma Conc. (Cmax) | 50.0 ± 13.4 µg/mL | Single oral 10 g dose | [12] |

| Time to Peak (Tmax) | ~1 hour | Single oral 10 g dose | [12] |

| Absolute Bioavailability | ~20% | Single oral 10 g dose | [12] |

| Baseline Plasma Conc. | 15.1 ± 2.6 µg/mL | Healthy volunteers, normal diet | [12] |

Note: The low oral bioavailability is largely due to extensive first-pass metabolism by the enzyme arginase in the intestines and liver, which converts it to ornithine and urea before it reaches systemic circulation.

The Role of Malate

Malate is a dicarboxylic acid that functions as a key intermediate in central metabolic pathways, primarily related to cellular energy production.

Mechanism of Action: Tricarboxylic Acid (TCA) Cycle

-

The Pathway: Malate is a four-carbon intermediate in the eight-step cycle.[15] It is formed from fumarate via the enzyme fumarase. In the final step of the cycle, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[7]

-

Physiological Effect: The NADH produced in this step (and others in the cycle) is a crucial electron carrier that donates its electrons to the electron transport chain, driving the production of large amounts of ATP through oxidative phosphorylation.[13] By providing an anaplerotic substrate to the TCA cycle, malate can help maintain a high rate of energy production, which is particularly important during periods of high energy demand, such as exercise.[2]

Caption: Malate is a key intermediate in the TCA cycle, leading to NADH production.

Mechanism of Action: Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a crucial system for translocating the reducing equivalents (electrons) from NADH generated in the cytosol (e.g., during glycolysis) into the mitochondrial matrix where they can be used for ATP production.[4][16]

-

The Pathway: In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. Inside the matrix, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing NAD+ to NADH.[4][17]

-

Physiological Effect: This shuttle ensures that the energy from cytosolic NADH is not wasted and can be efficiently converted to ATP, maximizing the energy yield from glucose metabolism.[2] It also regenerates cytosolic NAD+, which is essential for glycolysis to continue.

Caption: The Malate-Aspartate shuttle transports NADH reducing equivalents into the mitochondria.

Mechanism of Action: Lactate Metabolism

During high-intensity anaerobic exercise, lactate is produced. While a valuable fuel source, its accumulation is associated with acidosis and muscular fatigue. Malate is proposed to help mitigate this.

Experimental Protocols for Assessing Physiological Effects

Evaluating the proposed mechanisms of this compound requires specific experimental methodologies. The following are standard protocols used in human performance and vascular biology research to assess the outcomes of supplementation.

Flow-Mediated Dilation (FMD) for Endothelial Function

FMD is the gold-standard non-invasive technique to assess endothelium-dependent, NO-mediated vasodilation.[5][19]

-

Objective: To measure the dilation of a conduit artery (typically the brachial artery) in response to a temporary increase in blood flow and shear stress.

-

Methodology:

-

Baseline Measurement: The subject rests in a supine position. A high-resolution ultrasound probe is positioned over the brachial artery to record a baseline diameter and blood flow velocity for at least one minute.[20][21]

-

Occlusion: A blood pressure cuff is placed on the forearm (distal to the ultrasound probe) and inflated to a suprasystolic pressure (e.g., 220-240 mmHg or 50 mmHg above systolic pressure) to occlude arterial flow.[21] This occlusion is maintained for 5 minutes.

-

Reactive Hyperemia: The cuff is rapidly deflated. The sudden return of blood flow creates a high-flow state (reactive hyperemia), which increases shear stress on the endothelial cells.

-

Post-Occlusion Measurement: The ultrasound continuously records the artery's diameter for 3 minutes following cuff release. The endothelial cells' response to the shear stress is to release NO, causing the artery to dilate.[21]

-

-

Data Analysis: FMD is typically expressed as the percentage change in artery diameter from baseline to its peak diameter post-occlusion. A greater FMD percentage indicates better endothelial function.[5]

Caption: Standardized workflow for a Flow-Mediated Dilation (FMD) test.

Wingate Anaerobic Test (WAnT)

The Wingate test is a widely used laboratory test to measure peak anaerobic power and anaerobic capacity.[22][23]

-

Objective: To assess the performance of the immediate (ATP-PC) and short-term (glycolytic) energy systems.

-

Methodology:

-

Setup: The test is performed on a mechanically-braked cycle ergometer (e.g., Monark ergometer). The resistance is set based on the subject's body weight, typically 7.5% (0.075 kp per kg body mass).[24]

-

Warm-up: The subject performs a 5-10 minute warm-up at a low intensity, often including a few short (15-second) sprints to prepare for the maximal effort.[23]

-

Test Execution: Following a brief rest after the warm-up, the subject begins pedaling as fast as possible without resistance. Within 3 seconds, the calculated test weight is applied to the flywheel, and the subject continues to pedal "all-out" for 30 seconds.[1][24]

-

Cool-down: After the 30-second test, the subject continues to pedal against low resistance for several minutes to aid in recovery.

-

-

Data Analysis: Key metrics are calculated from the number of flywheel revolutions recorded, typically in 5-second intervals.[24]

-

Peak Power (PP): The highest power output, usually achieved in the first 5 seconds. Reflects the ATP-PC system.

-

Mean Power (MP): The average power sustained over the 30-second test. Reflects overall anaerobic capacity.

-

Fatigue Index (FI): The percentage decline in power from peak to the end of the test.

-

Caption: Workflow for the 30-second Wingate Anaerobic Test (WAnT).

Summary of Quantitative Data

As previously stated, direct clinical data for this compound is exceptionally scarce. The following tables summarize relevant findings from studies on L-arginine and citrulline malate, which are often used to infer the potential effects of this compound.

Table 4.1: Effects of Arginine/Citrulline Supplementation on Performance and Biomarkers

| Supplement Protocol | n | Population | Key Outcome(s) | Result | Source |

| L-Arginine (6 g/day , 7 days) | 16 | Rec. Active Males | Plasma L-Arginine | ↑ vs. Placebo (151 vs. 57 µM) | [25] |

| L-Citrulline (6 g/day , 7 days) | 16 | Rec. Active Males | Plasma L-Arginine | ↑ vs. Placebo (135 vs. 57 µM) | [25] |

| L-Citrulline (48h) | - | Adults w/ MELAS | Plasma Lactate | ↓ from 3.17 to 2.94 mmol/L (p<0.05) | [26] |

| L-Arginine (48h) | - | Adults w/ MELAS | Plasma Lactate | ↓ from 3.16 to 2.99 mmol/L (NS) | [26] |

| Arg (0.15g/kg) + CM (0.1g/kg) | 16 | Trained Men | Wingate Test | No significant improvement vs. Placebo | [27][28] |

CM = Citrulline Malate; NS = Not Significant; MELAS = Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes.

Conclusion and Future Directions

The proposed mechanism of action for this compound is compelling, leveraging the well-established roles of L-arginine in nitric oxide synthesis and ammonia detoxification, and of malate in cellular energy production via the TCA cycle. The synergistic hypothesis suggests that the compound could simultaneously enhance blood flow and nutrient delivery while boosting mitochondrial energy production and aiding in the clearance of metabolic byproducts.

However, a significant gap exists in the scientific literature. There is a clear lack of direct, high-quality clinical trials investigating the specific effects of this compound on vascular function, metabolic markers, and exercise performance. The majority of research in this area has focused on L-arginine alone or, more prominently, on citrulline malate.

For drug development professionals and researchers, this presents both a challenge and an opportunity. Future research should focus on:

-

Pharmacokinetic Studies: Determining the oral bioavailability and metabolic fate of the this compound salt compared to its individual components.

-

Dose-Response Trials: Establishing effective dosages of this compound for specific physiological outcomes.

-

Randomized Controlled Trials: Directly comparing the effects of this compound against L-arginine, citrulline malate, and placebo on validated performance metrics (e.g., FMD, time-to-exhaustion, Wingate test) and biomarkers (e.g., plasma NO, lactate, ammonia).

Such studies are essential to validate the hypothesized synergistic mechanisms and to establish a clear evidence base for the efficacy of this compound as a therapeutic or performance-enhancing agent.

References

- 1. educationalathletics.weebly.com [educationalathletics.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Urea cycle - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. news-medical.net [news-medical.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 14. ttuhsc.edu [ttuhsc.edu]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. youtube.com [youtube.com]

- 22. scienceforsport.com [scienceforsport.com]

- 23. Wingate test - Wikipedia [en.wikipedia.org]

- 24. Wingate Test for Anaerobic Capacity [nrpt.co.uk]

- 25. The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination) as a Beverage or Powder, on Athletic and Physical Performance: A Systematic Review | MDPI [mdpi.com]

- 26. The effect of citrulline and arginine supplementation on lactic acidemia in MELAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Acute effects of combined supplementation of L-arginine and citrulline malate on aerobic, anaerobic, and CrossFit exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. examine.com [examine.com]

Arginine Malate and the Nitric Oxide Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical role of arginine malate in the nitric oxide (NO) synthesis pathway. While direct research on this compound is limited, this document extrapolates its potential mechanisms based on the well-established functions of its constituent components: L-arginine and malate. L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule in vasodilation, immune response, and neurotransmission. Malate is a key intermediate in the Krebs cycle, central to cellular energy production in the form of adenosine triphosphate (ATP). This guide synthesizes data from studies on L-arginine and citrulline malate to provide a comprehensive overview of the pharmacokinetics, and methodologies for assessing the impact of NO precursors. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction: The Rationale for this compound

The pursuit of effective nitric oxide (NO) enhancers is a significant focus in sports nutrition and clinical research. Nitric oxide is a pleiotropic signaling molecule that modulates a wide array of physiological processes, most notably vasodilation, which is crucial for blood flow and nutrient delivery to tissues.[1] L-arginine, a semi-essential amino acid, is the direct precursor for NO synthesis via the nitric oxide synthase (NOS) family of enzymes.[2] However, the oral bioavailability of L-arginine is hampered by extensive first-pass metabolism in the intestines and liver, a phenomenon sometimes referred to as the "arginine paradox".[3]

This has led to the exploration of alternative forms of arginine delivery, such as citrulline malate, which has been shown to be more effective at increasing plasma arginine levels.[4] this compound, a compound of L-arginine and malic acid, represents another such alternative.[5] The hypothesis underpinning the potential efficacy of this compound is twofold:

-

Direct Substrate Provision: The L-arginine component directly fuels the nitric oxide synthase (NOS) enzyme.

-

Enhanced Energy Metabolism: The malate component, as an intermediate of the Krebs (citric acid) cycle, may enhance cellular energy production (ATP), potentially supporting the energy-dependent processes of NO synthesis and downstream physiological effects.[6]

This guide will delve into the biochemical pathways, present available quantitative data from related compounds, and provide detailed experimental protocols relevant to the study of this compound and its influence on nitric oxide synthesis.

Biochemical Pathways

The L-Arginine-Nitric Oxide Pathway

The primary pathway for endogenous nitric oxide production is the conversion of L-arginine to L-citrulline and NO. This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:

-

Endothelial NOS (eNOS): Primarily found in the endothelium of blood vessels, it plays a crucial role in regulating vascular tone and blood pressure.

-

Neuronal NOS (nNOS): Found in nervous tissue, it functions as a neurotransmitter.

-

Inducible NOS (iNOS): Expressed by immune cells in response to inflammatory stimuli, it is involved in host defense.

The reaction requires molecular oxygen (O₂) and the cofactor tetrahydrobiopterin (BH₄).

The Role of Malate in the Krebs Cycle

Malate is a dicarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle). This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and chemical energy in the form of ATP. By providing an additional source of malate, it is theorized that this compound could enhance the efficiency of the Krebs cycle, leading to greater ATP production.

Comparative Bioavailability: L-Arginine vs. Citrulline Malate

A significant body of research indicates that oral L-citrulline supplementation is more effective at increasing plasma L-arginine levels than supplementing with L-arginine itself. This is because L-citrulline bypasses the extensive first-pass metabolism that L-arginine undergoes. L-citrulline is converted to L-arginine in the kidneys, leading to a more sustained elevation of plasma L-arginine. While no direct data exists for this compound, its L-arginine component would likely be subject to the same metabolic fate as standard L-arginine.

Quantitative Data

As there is a paucity of direct research on this compound, the following tables summarize quantitative data from studies on L-arginine and citrulline malate supplementation to provide a relevant evidence base.

Table 1: Pharmacokinetic Parameters of L-Arginine and L-Citrulline

| Compound | Dose | Cmax (μg/mL) | Tmax (hours) | Bioavailability | Reference |

| L-Arginine (oral) | 10 g | 50.0 ± 13.4 | 1.0 | ~20% | [7] |

| L-Arginine (intravenous) | 30 g | 1390 ± 596 | 0.5 (end of infusion) | 100% | [7] |

| L-Citrulline (oral) | 0.18 g/kg/day | 225 ± 44 (µmol/L) | ~1.67 | High | [8] |

| L-Citrulline (oral) | 3 g (twice daily) | 278 ± 14 (µmol/L for plasma Arginine) | Not specified | High | [9] |

Note: Data presented as mean ± standard deviation where available. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration.

Table 2: Effects of Supplementation on Nitric Oxide Metabolites (NOx)

| Supplement | Dose | Duration | Change in Plasma/Urine NOx | Reference |

| L-Arginine | 6 g (acute) | 120 minutes | No significant increase in plasma NOx | [10] |

| L-Citrulline | 3 g (twice daily) | 1 week | Urinary nitrate increased from 92 ± 10 to 125 ± 15 µmol/mmol creatinine | [9] |

| L-Citrulline | 3.2 g/day | 5 days | Significant increase in plasma NOx | [11] |

| L-Arginine | 20 g/day | 28 days | No significant effect on plasma L-arginine levels | [12] |

Note: NOx refers to the sum of nitrite and nitrate, stable metabolites of nitric oxide.

Experimental Protocols

Quantification of Nitric Oxide Production: The Griess Assay

The Griess assay is a common colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids.[13]

Principle: The assay involves a two-step diazotization reaction. First, nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo compound, which can be measured spectrophotometrically at approximately 540 nm.[13]

Detailed Protocol for Cell Culture Supernatant:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density.

-

Incubate for 24 hours to allow for cell adherence.

-

Treat cells with the test compound (e.g., this compound) at various concentrations for a specified duration. Include appropriate controls (e.g., vehicle, positive control like lipopolysaccharide).

-

-

Sample Collection:

-

After the incubation period, carefully collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a new 96-well plate, add 100 µL of the collected supernatant to each well.

-

Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to each well containing the standards and samples.[14]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Assessment of Anaerobic Performance: The Wingate Anaerobic Test

The Wingate Anaerobic Test is a standard laboratory test for measuring anaerobic power and capacity.[15]

Protocol:

-

Participant Preparation:

-

Record the participant's body mass.

-

The participant should perform a 5-minute warm-up on a cycle ergometer at a low intensity, including two or three maximal accelerations of 6-7 seconds.[16]

-

-

Test Execution:

-

The test involves 30 seconds of "all-out" cycling on a calibrated cycle ergometer.[15]

-

The resistance is set at 7.5% of the participant's body mass.[16]

-

The participant begins pedaling against a minimal resistance. On the command "GO," the full resistance is applied, and the participant pedals as fast as possible for 30 seconds.

-

-

Data Collection:

-

Data on power output is recorded throughout the 30-second test.

-

Key metrics calculated include:

-

Peak Power (PP): The highest power output, typically achieved in the first 5 seconds.

-

Mean Power (MP): The average power output over the 30 seconds.

-

Fatigue Index (FI): The percentage decline in power from peak to the end of the test.

-

-

Assessment of Aerobic Fitness: The Harvard Step Test

The Harvard Step Test is a measure of cardiovascular fitness and recovery ability.[17]

Protocol:

-

Equipment:

-

A step or platform of a standard height (typically 20 inches or 50.8 cm for men, and 16 inches or 41 cm for women).[18]

-

A stopwatch and a metronome.

-

-

Procedure:

-

The participant steps up and down from the platform at a rate of 30 steps per minute (one step up, one step down every two seconds) for 5 minutes or until exhaustion.[17]

-

Exhaustion is defined as the inability to maintain the stepping rate for 15 seconds.

-

-

Recovery and Measurement:

-

Immediately upon completion, the participant sits down.

-

Heart rate is measured at three intervals: 1 to 1.5 minutes, 2 to 2.5 minutes, and 3 to 3.5 minutes post-exercise.[18]

-

-

Scoring:

-

A fitness index score is calculated using the formula:

-

Fitness Index = (100 x test duration in seconds) / (2 x sum of heartbeats in the recovery periods).[17]

-

-

Conclusion and Future Directions

This compound presents a theoretically sound approach to enhancing nitric oxide production by providing both the direct substrate for NOS and a key intermediate for cellular energy metabolism. However, the lack of direct clinical and preclinical studies on this specific compound is a significant gap in the literature. The bioavailability of the arginine component is likely to be a limiting factor, similar to that of standard L-arginine supplementation.

Future research should focus on:

-

Pharmacokinetic Studies: Directly comparing the pharmacokinetics of this compound to L-arginine and citrulline malate to determine its efficacy in raising plasma arginine levels.

-

Efficacy Trials: Conducting randomized controlled trials to assess the effects of this compound supplementation on nitric oxide biomarkers, endothelial function, and exercise performance.

-

Mechanism of Action: Investigating the synergistic effects of arginine and malate at the cellular level, particularly concerning the interplay between NO synthesis and mitochondrial function.

For drug development professionals, this compound remains a compound of interest, but its therapeutic potential cannot be fully ascertained without rigorous scientific investigation. The protocols and data presented in this guide, derived from closely related compounds, provide a foundational framework for such future research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. examine.com [examine.com]

- 4. researchgate.net [researchgate.net]

- 5. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A critical review of citrulline malate supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. scienceforsport.com [scienceforsport.com]

- 16. Acute effects of multi-ingredient pre-workout dietary supplement on anaerobic performance in untrained men: a randomized, crossover, single blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Explain in brief “The Harvard Step Test”. [doubtnut.com]

- 18. Harvard step test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Arginine and Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine malate is a compound of increasing interest in nutritional science and pharmacology. However, a specific cellular uptake mechanism for the this compound salt as a single entity has not been elucidated in scientific literature. Cellular transport systems are highly specific, and it is understood that arginine and malate are transported into the cell via distinct and independent mechanisms. This technical guide provides a comprehensive overview of the separate cellular uptake pathways for L-arginine and the intracellular transport and function of malate. We will delve into the transporters involved, the kinetics of transport, regulatory signaling pathways, and detailed experimental protocols for studying these processes. This guide aims to be a critical resource for researchers investigating the physiological effects of arginine and malate, both individually and in combination.

Cellular Uptake of L-Arginine

L-arginine, a semi-essential amino acid, is crucial for numerous physiological processes, including protein synthesis, nitric oxide production, and the urea cycle. Due to its cationic nature at physiological pH, its transport across the plasma membrane is facilitated by a dedicated set of transporters, primarily from the Solute Carrier (SLC) superfamily.

Major Arginine Transporter Families

The primary transporters responsible for arginine uptake are the Cationic Amino Acid Transporters (CATs), which belong to the SLC7 family. Other transporters also contribute to arginine flux across the cell membrane in various cell types.

-

System y+ (Cationic Amino Acid Transporters - CATs): This is the principal transport system for cationic amino acids. It is a Na+-independent, high-affinity system.

-

CAT-1 (SLC7A1): Ubiquitously expressed, CAT-1 is considered the primary transporter for arginine in most cells, supplying it for various metabolic needs.[1][2] Its expression is often constitutive.

-

CAT-2 (SLC7A2): This transporter has two splice variants. CAT-2B is an inducible, high-capacity transporter often upregulated in response to inflammatory stimuli in cells like macrophages.[3] CAT-2A is a low-affinity transporter.

-

CAT-3 (SLC7A3): Primarily expressed in the brain.

-

-

System y+L: This system is characterized by its ability to exchange extracellular cationic amino acids with intracellular neutral amino acids, a process that is Na+-dependent. It is a heterodimer composed of a heavy chain (4F2hc/SLC3A2) and a light chain (y+LAT1/SLC7A7 or y+LAT2/SLC7A6).[4]

-

System b0,+: This Na+-independent system transports both cationic and neutral amino acids. It is also a heterodimer, formed by rBAT (SLC3A1) and b0,+AT (SLC7A9).[1] It plays a significant role in the epithelial cells of the intestine and kidneys for amino acid absorption.[5]

-

System B0,+ (ATB0,+ / SLC6A14): This is a Na+ and Cl--dependent transporter with a broad substrate specificity for both neutral and cationic amino acids.[1]

Kinetics of Arginine Transport

The efficiency of arginine transport is defined by the kinetic parameters of the transporters, namely the Michaelis constant (K_m_), which reflects the substrate concentration at half-maximal transport velocity, and the maximal velocity (V_max_). These parameters can vary significantly depending on the transporter isoform, cell type, and experimental conditions.

| Transporter | Cell Type/Model | K_m_ (µM) | V_max_ (pmol/mg protein/min) | Reference |

| System y+ | Intestinal epithelial IEC-6 cells | 76 ± 8 | 1484 ± 180 | [6] |

| CAT-1 | Human endothelial cell line EA.hy926 | ~90 | 10,300 | [7] |

| CAT-1 | Rat cardiac sarcolemmal vesicles | ~200 | 120 | [8] |

| CAT-2A | Rat cardiac sarcolemmal vesicles | ~15,000 | 4,000 | [8] |

| ATB0,+ | Human bronchial epithelial cells | 80 | Not Specified | [1] |

| High-affinity system | Human endothelial progenitor cells | 4.8 ± 1.1 - 6.1 ± 2.4 | Not Specified | [9] |

| Medium-affinity system | Human endothelial progenitor cells | 85.1 ± 4.0 - 95.1 ± 8 | Not Specified | [9] |

Regulation of Arginine Transport

The activity and expression of arginine transporters are tightly regulated by various stimuli, ensuring that intracellular arginine levels are maintained to meet cellular demands.

-

Substrate Availability: The presence of extracellular arginine can influence transporter expression.

-

Inflammatory Mediators: Lipopolysaccharide (LPS) and cytokines can induce the expression of CAT-2B in immune cells.[6]

-

Growth Factors and Hormones: These can modulate the expression of CATs in different cell types.

-

Nitric Oxide (NO): NO can have a dual regulatory role. Acute exposure can stimulate arginine transport, while prolonged exposure may be inhibitory.[10]

-

Signaling Pathways: Protein kinase C (PKC) activation has been shown to downregulate CAT-1 activity by reducing its V_max_.[7]

Visualization of Arginine Uptake Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. SLC7 family | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of amino acid arginine transport by lipopolysaccharide and nitric oxide in intestinal epithelial IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The transport activity of the human cationic amino acid transporter hCAT-1 is downregulated by activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. physoc.org [physoc.org]

Metabolic Fate of Arginine Malate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine malate is a salt composed of the semi-essential amino acid L-arginine and L-malate, an intermediate of the citric acid cycle. This compound is utilized in various nutritional supplements and pharmaceutical formulations, capitalizing on the distinct physiological roles of its constituent parts. L-arginine is a critical substrate for the synthesis of nitric oxide (NO), urea, polyamines, proline, glutamate, and creatine, playing essential roles in vasodilation, ammonia detoxification, cell proliferation, and energy metabolism.[1][2][3] L-malate is a key component of cellular energy production within the tricarboxylic acid (TCA) cycle.[4]

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing its therapeutic applications and ensuring safety. Upon oral administration, this compound is expected to dissociate into L-arginine and L-malate ions in the gastrointestinal tract. The metabolic fate of the compound is therefore best understood by examining the distinct yet interconnected pathways of each component post-absorption. This guide provides a detailed overview of these processes, supported by quantitative data, experimental methodologies, and pathway visualizations.

Absorption and Distribution

Absorption

Following oral ingestion, L-arginine and L-malate are absorbed in the small intestine.

-

L-Arginine: As a cationic amino acid, L-arginine is transported across the apical membrane of intestinal epithelial cells by specific carrier proteins. Key transporters include the high-affinity, Na+-independent system y+ and various Na+-dependent transporters like b⁰,⁺ and B⁰,⁺.[1][5] Arginine can also be absorbed in the form of di- and tripeptides via peptide transporters PEPT1 and PEPT2.[5][6] However, oral L-arginine is subject to significant presystemic elimination by arginase enzymes in the gut and liver, which can limit its systemic bioavailability.[7][8]

-

L-Malate: Malate is absorbed in the small intestine, although specific transporter mechanisms are less characterized than those for amino acids. It enters intermediary metabolism and contributes to the cellular energy pool.

Distribution

Once in systemic circulation, L-arginine is distributed throughout the body and taken up by various cells via cationic amino acid transporters (CATs), such as CAT-1.[3][5][9] It does not accumulate in tissues but is rapidly utilized in multiple metabolic pathways. L-malate is likewise distributed and incorporated into the metabolic machinery of cells, primarily within the mitochondria.

Metabolism

The metabolism of this compound is defined by the separate catabolic and anabolic pathways of its two components.

Metabolic Fate of the Arginine Moiety

L-arginine stands at a critical metabolic crossroads, serving as a substrate for two major competing enzymatic pathways: Nitric Oxide Synthase (NOS) and Arginase.[10][11][12] It is also a precursor for the synthesis of creatine and other biomolecules.[1]

-

Nitric Oxide (NO) Synthesis Pathway: In various cells, particularly endothelial cells, nitric oxide synthase (NOS) isoforms convert L-arginine to L-citrulline and NO.[10][11] NO is a potent vasodilator and a critical signaling molecule in the cardiovascular, nervous, and immune systems.[3][13]

-

Urea Cycle (Arginase Pathway): Arginase, highly expressed in the liver, hydrolyzes L-arginine into L-ornithine and urea.[10][11] This reaction is the final step of the urea cycle, which is essential for detoxifying ammonia.[1] L-ornithine itself is a precursor for the synthesis of polyamines (essential for cell growth) and proline.[1][10]

-

Creatine Synthesis: Arginine participates in the first step of creatine synthesis via the enzyme arginine:glycine amidinotransferase (AGAT), a process crucial for energy homeostasis in muscle and nerve cells.[1]

// Nodes ARG [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide\nSynthase (NOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ARG_ENZYME [label="Arginase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AGAT [label="AGAT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

CIT [label="L-Citrulline", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ORN [label="L-Ornithine", fillcolor="#34A853", fontcolor="#FFFFFF"]; UREA [label="Urea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CREATINE [label="Creatine\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; POLYAMINES [label="Polyamines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ARG -> NOS [label=""]; NOS -> CIT [label=""]; NOS -> NO [label=""];

ARG -> ARG_ENZYME [label=""]; ARG_ENZYME -> ORN [label=""]; ARG_ENZYME -> UREA [label=""];

ARG -> AGAT [label=""]; AGAT -> CREATINE [label=""];

ORN -> POLYAMINES [label="via ODC"]; } mend Caption: Major metabolic pathways of L-arginine in vivo.

Metabolic Fate of the Malate Moiety

L-malate is a central intermediate in cellular metabolism, primarily participating in the Citric Acid (TCA) Cycle.[4]

-

Citric Acid (TCA) Cycle: In the mitochondrial matrix, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase.[4][14][15] This reaction generates NADH, which subsequently donates electrons to the electron transport chain for ATP production.[4] Oxaloacetate is then condensed with acetyl-CoA to form citrate, continuing the cycle.[16]

-

Malate-Aspartate Shuttle: Malate is a key component of the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria, ensuring efficient ATP production from glycolysis.[4]

-

Gluconeogenesis: In the liver and kidneys, malate can be transported out of the mitochondria into the cytosol, where it is converted to oxaloacetate and then serves as a precursor for glucose synthesis (gluconeogenesis) during periods of fasting.[16]

Pharmacokinetic Data

While specific pharmacokinetic studies for the combined salt "this compound" are not widely available, data from studies on oral L-arginine administration provide valuable insights into its expected behavior in vivo.

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | ~20% | Single 10 g oral dose in healthy volunteers. | [17][18] |

| Time to Peak (Tmax) | ~1 hour | 10 g oral dose in healthy volunteers. | [17][18] |

| Peak Plasma Conc. (Cmax) | 50.0 ± 13.4 µg/mL | 10 g oral dose in healthy volunteers. | [17][18] |

| Baseline Plasma Conc. | 15.1 ± 2.6 µg/mL | Healthy volunteers on a normal diet. | [18] |

| Elimination | Biphasic | Both oral and intravenous administration. | [17][19] |

| Urinary Excretion | <5% of dose | After oral administration. | [20] |

| Return to Baseline | 5-8 hours | After oral doses of 5-10 g. | [20] |

Experimental Protocols

Investigating the metabolic fate of this compound involves a series of established methodologies to quantify the parent compounds and their metabolites in biological matrices.

In Vivo Pharmacokinetic Study Workflow

A typical preclinical or clinical study to determine the pharmacokinetics of orally administered this compound would follow this general workflow:

Key Methodologies

1. Animal/Human Studies:

-

Subjects: Healthy human volunteers or standard animal models (e.g., Sprague-Dawley rats).[17]

-

Administration: A single oral dose of this compound dissolved in a vehicle like water, administered after an overnight fast.[17]

-

Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Urine is collected over specified intervals.[21]

2. Sample Preparation:

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.[21]

-

Protein Precipitation: To extract small molecule analytes like arginine and malate from plasma, proteins are precipitated using a solvent like acetonitrile. Stable isotope-labeled internal standards (e.g., ¹³C₆-arginine) are added prior to this step to ensure accurate quantification.[22][23]

-

Derivatization (for HPLC): For analysis by HPLC with fluorescence detection, amino acids may be derivatized with agents like o-Phthalaldehyde (OPA).[24]

3. Bioanalytical Quantification:

-

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately and sensitively quantifying arginine, malate, and their key metabolites (e.g., citrulline, ornithine) in biological fluids.[22][24][25][26]

-

Instrumentation: A liquid chromatograph for separation (e.g., using a HILIC or reversed-phase C18 column) connected to a triple quadrupole mass spectrometer.[21][24]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the mass transitions from the parent ion to a specific fragment ion for each analyte, providing high selectivity and sensitivity.[22][24] For example, the transition for arginine is often monitored as m/z 175 -> m/z 70.[22]

Excretion

-

L-Arginine: Following oral administration, renal elimination of unchanged arginine is minimal (<5%), indicating that it is well-utilized by the body's metabolic pathways.[17][20] The primary excretion products of arginine's nitrogen are urea (synthesized in the liver and excreted by the kidneys) and other metabolites.

-

L-Malate: Malate is almost entirely consumed within central metabolism (TCA cycle, gluconeogenesis). Its carbon atoms are ultimately released as carbon dioxide through cellular respiration.

Conclusion

The in vivo metabolic fate of this compound is characterized by the rapid dissociation of the salt and the entry of its constituent components into distinct, fundamental biochemical pathways. L-arginine is absorbed and distributed to serve as a crucial substrate for the production of nitric oxide and for the urea cycle, with a relatively low oral bioavailability due to significant presystemic elimination. L-malate is readily incorporated into the citric acid cycle, contributing directly to cellular energy production. The pharmacokinetic profile is largely dictated by the arginine moiety, which exhibits a rapid absorption and a biphasic elimination pattern. The comprehensive analysis of this compound's metabolism requires robust bioanalytical techniques, with LC-MS/MS being the preferred method for its high sensitivity and specificity. This detailed understanding is critical for the rational design of formulations and therapeutic strategies involving this compound.

References

- 1. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arginine transportation mechanism through cationic amino acid transporter 1: insights from molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. journals.asm.org [journals.asm.org]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 17. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scholars.northwestern.edu [scholars.northwestern.edu]

- 24. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 25. Chromatographic-mass spectrometric methods for the quantification of L-arginine and its methylated metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Interplay of Arginine and Malate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a direct, single-step enzymatic conversion of an "arginine malate" salt is not a recognized pathway in core metabolism, the biochemical relationship between L-arginine and malate is a critical area of interest for cellular energy, nitric oxide signaling, and therapeutic development. This guide elucidates the multi-enzyme pathway through which malate contributes to the endogenous synthesis of L-arginine, a key substrate for nitric oxide synthases (NOS). We will provide a detailed overview of the enzymes involved, quantitative data from relevant studies, comprehensive experimental protocols for pathway analysis, and visual representations of the key metabolic and signaling cascades.

Introduction: The Indirect Connection

This compound, a compound of the amino acid L-arginine and the Krebs cycle intermediate malic acid, is hypothesized to support physiological functions by enhancing both nitric oxide (NO) production and cellular energy. L-arginine is the direct precursor to NO, a critical signaling molecule in vasodilation, neurotransmission, and immune response. Malate, a key component of the tricarboxylic acid (TCA) cycle, is integral to ATP production. The "enzymatic conversion" is not of the arginine-malate salt itself, but rather a multi-step metabolic route where malate is converted into a precursor for L-arginine synthesis, thereby boosting its bioavailability for downstream applications like NO production.

The Malate to L-Arginine Metabolic Pathway

The conversion of malate to L-arginine is a multi-step process that bridges the TCA cycle with the urea cycle. The primary enzymes involved are Malate Dehydrogenase (MDH), Aspartate Transaminase (AST), Argininosuccinate Synthase (ASS), and Argininosuccinate Lyase (ASL).

-

Step 1: Malate to Oxaloacetate. Malate is oxidized to oxaloacetate by Malate Dehydrogenase (MDH) .

-

Step 2: Oxaloacetate to Aspartate. Oxaloacetate is then transaminated to form aspartate in a reaction catalyzed by Aspartate Transaminase (AST) .

-

Step 3: Aspartate to Argininosuccinate. The newly synthesized aspartate condenses with citrulline to form argininosuccinate. This reaction is catalyzed by Argininosuccinate Synthase (ASS) and is often the rate-limiting step in arginine synthesis.[1]

-

Step 4: Argininosuccinate to L-Arginine. Finally, Argininosuccinate Lyase (ASL) cleaves argininosuccinate to produce L-arginine and fumarate.[2][3] The fumarate can then re-enter the TCA cycle.

This pathway effectively channels intermediates from cellular respiration into amino acid synthesis, demonstrating a crucial metabolic link.

L-Arginine Metabolism and Nitric Oxide Synthesis

Once synthesized, L-arginine is a substrate for several enzymes, most notably Nitric Oxide Synthases (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). These enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[4] The L-citrulline can be recycled back to L-arginine via the actions of ASS and ASL, forming the citrulline-NO cycle.[1]

Quantitative Data

The following tables summarize quantitative data from a study investigating the effects of malate and aspartate supplementation on L-arginine and nitric oxide levels.

Table 1: Effect of Fumarase Knockdown on Metabolite Levels and Enzyme Activities in Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter | Control (NC) | Fumarase siRNA (FH-siRNA) |

| Fumarase (FH) activity | ~100% | ~20% |

| Malate Dehydrogenase (MDH) activity | No significant change | No significant change |

| Aspartate Transaminase (AST) activity | No significant change | No significant change |

| Argininosuccinate Synthase (ASS) activity | No significant change | No significant change |

| Fumarate levels | Baseline | Increased |

| Malate levels | Baseline | Decreased |

| Aspartate levels | Baseline | Decreased |

| L-arginine levels | Baseline | Decreased |

| Nitric Oxide (NO) levels | Baseline | Decreased |

| Nitric Oxide Synthase (NOS) activity | No significant change | No significant change |

| *Data are presented as mean values ± SEM; n = 6. *p < 0.05; *p < 0.01, compared to NC. (Adapted from a study on fumarase knockdown effects)[5] |

Table 2: Levels of Metabolites in the Renal Cortex of Dahl Salt-Sensitive (SS) Rats Compared to Salt-Insensitive Consomic SS.13BN Rats

| Metabolite | SS.13BN Rats (nmol/g tissue) | SS Rats (nmol/g tissue) |

| L-arginine | ~120 | ~70 |

| Citrulline | ~25 | ~15 |

| Aspartate | ~450 | ~250 |

| Glutamate | ~2500 | ~1800 |

| *Data are presented as mean values ± SEM; n = 4. *p < 0.05; *p < 0.01, compared to SS.13BN rats. (Adapted from a study on hypertension models)[5] |

Table 3: Enzyme Activities in the Renal Cortex of SS Rats Compared to SS.13BN Rats

| Enzyme Activity | SS.13BN Rats (U/mg protein) | SS Rats (U/mg protein) |

| Fumarase (FH) | ~0.12 | ~0.06 |

| Malate Dehydrogenase (MDH) | ~1.5 | ~1.0 |

| Aspartate Transaminase (AST) | ~0.8 | ~0.5 |

| Argininosuccinate Synthase (ASS) | ~0.012 | ~0.006 |

| Nitric Oxide Synthase (NOS) | ~0.04 | ~0.02 |

| *Data are presented as mean values ± SEM; n = 4. *p < 0.05; *p < 0.01, compared to SS.13BN rats. (Adapted from a study on hypertension models)[5] |

Experimental Protocols

Malate Dehydrogenase (MDH) Activity Assay (Spectrophotometric)